![molecular formula C23H29NO3 B5526153 4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an organic molecule that contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The tert-butylphenoxy group and the tetrahydrofuran group could potentially contribute to the compound’s overall properties, such as its solubility and reactivity .

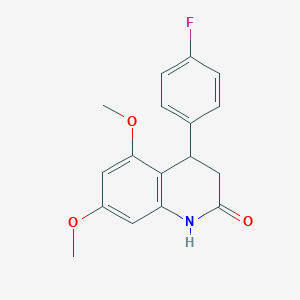

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a tert-butylphenoxy group and a tetrahydrofuran group attached . These groups could potentially influence the compound’s overall properties and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure . For example, the presence of the tert-butylphenoxy and tetrahydrofuran groups in this compound could potentially influence its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Properties of Polyamides

Polyamides derived from 4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide and related compounds exhibit significant thermal stability, solvent resistance, and mechanical properties. The synthesis of such polyamides involves direct polycondensation using aromatic diamines and dicarboxylic acids, yielding polymers with inherent viscosities indicating moderate to high molecular weights. These materials show excellent solubility in polar solvents and can form flexible, tough films. Their thermal stability is highlighted by high glass transition temperatures and degradation temperatures, making them suitable for high-performance applications (Hsiao et al., 2000), (Liaw & Liaw, 1997).

Environmental Stability and Organogel Formation

Research into the environmental stability and applications of organogels based on derivatives of this compound reveals unique aggregate formation capabilities. These compounds can form fluorescent gels, indicating potential applications in sensory and environmental monitoring technologies. The formation of J- and H-type aggregates allows for the development of materials with specific optical properties, useful in the design of novel organogels for environmental and biomedical applications (Wu et al., 2011).

Catalysis and Reaction Acceleration

Compounds related to this compound have shown significant potential in catalyzing and accelerating chemical reactions. For instance, the Baylis-Hillman reaction, crucial in organic synthesis, can be accelerated in polar solvents such as water and formamide. This acceleration is attributed to hydrogen bonding rather than hydrophobic effects, implicating these compounds in enhancing reaction rates through a novel mechanism (Aggarwal et al., 2002).

Biomedical Applications and Therapeutics

The synthesis of benzamides and similar structures, including this compound, has been explored for potential therapeutic applications. These compounds have been studied for their enzyme inhibition properties, particularly targeting conditions like Alzheimer’s disease. The identification of specific derivatives with potent inhibitory activity against key enzymes suggests the possibility of developing new treatments based on these chemical structures (Hussain et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-tert-butylphenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-23(2,3)19-10-12-20(13-11-19)27-16-17-6-8-18(9-7-17)22(25)24-15-21-5-4-14-26-21/h6-13,21H,4-5,14-16H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPSELSVRKZTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)

![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)

![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)